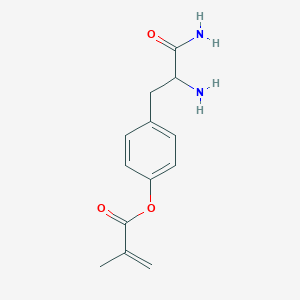

Methacryloyl tyrosineamide

Description

Methacryloyl tyrosineamide is a methacrylate-functionalized derivative of tyrosineamide, an amino acid-based compound. It is characterized by the incorporation of a methacryloyl group (CH₂=C(CH₃)CO-) into the tyrosineamide backbone, enabling its use as a monomer or cross-linker in polymer chemistry and biomaterials . This modification enhances its reactivity in radical polymerization processes, making it valuable for applications such as molecularly imprinted polymers (MIPs) and antibacterial agents.

Properties

CAS No. |

143305-96-8 |

|---|---|

Molecular Formula |

C13H16N2O3 |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

[4-(2,3-diamino-3-oxopropyl)phenyl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C13H16N2O3/c1-8(2)13(17)18-10-5-3-9(4-6-10)7-11(14)12(15)16/h3-6,11H,1,7,14H2,2H3,(H2,15,16) |

InChI Key |

TZUOGMDFDSRJMV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)CC(C(=O)N)N |

Synonyms |

methacryloyl tyrosineamide MTYA |

Origin of Product |

United States |

Chemical Reactions Analysis

Table 1: Methacrylation Efficiency Under Different Conditions

| Method | Time | Temperature | Methacrylation Degree (MD%) |

|---|---|---|---|

| Microwave (500 W) | 5 min | 50°C | 96.1% |

| Conventional Heating | 5 h | 50°C | 36.4% |

| Base-Catalyzed | 1 h | 60°C | 89.1% |

Kinetics and Stability

-

Displacement Reactions : Methacryloyl adducts exhibit high stability. For instance, thiazolidine derivatives formed with cysteine resist displacement by other carbonyl electrophiles (e.g., glyoxal or methylglyoxal) .

-

Hydrolysis Susceptibility : The ester bond in methacryloyl derivatives hydrolyzes under acidic or basic conditions, with >80% stability retained in neutral buffers for 90 days .

Crosslinking and Polymerization

Methacryloyl tyrosineamide participates in photo-initiated polymerization :

-

Visible Light Crosslinking : Using VA-086 photoinitiator, methacrylated derivatives form hydrogels under visible light (λ = 405 nm) .

-

Mechanical Properties : Crosslinked hydrogels exhibit tunable stiffness, with storage modulus (G') ranging from 1.5 kPa to 4.4 kPa depending on methacrylation degree .

Side Reactions and Byproducts

-

Over-Methacrylation : Excess MA leads to di- or tri-methacrylated products, detectable via ¹H NMR (disappearance of δ 2.90–3.00 ppm methylene protons) .

-

Homopolymerization : Prolonged reaction times or high MA concentrations result in methacrylic acid homopolymers (T<sub>g</sub> = 219.9°C) .

Analytical Characterization

-

¹H NMR : Loss of tyrosineamide’s phenolic –OH peak (δ 9.2 ppm) and emergence of methacrylate vinyl protons (δ 5.7–6.3 ppm) .

-

FTIR : C=O stretch at 1720 cm⁻¹ (methacrylate ester) and C=C stretch at 1635 cm⁻¹ .

Comparative Reactivity with Tyrosine Derivatives

This compound shows distinct behavior compared to other modified tyrosines:

-

Tyrosine Nitration : Tetranitromethane selectively nitrates tyrosine residues (3.9–14 nitrotyrosines per molecule) , but methacrylation precludes nitration due to steric hindrance.

-

Click Chemistry : Unlike 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)-based conjugates , methacryloyl adducts avoid competing reactions with tryptophan or cysteine.

Challenges and Limitations

Comparison with Similar Compounds

Methacryloyl vs. Acryloyl Derivatives

Methacryloyl tyrosineamide differs from acryloyl tyrosineamide in the presence of a methyl group on the α-carbon of the methacrylate moiety. This structural distinction significantly impacts biological and physicochemical properties:

- Antibacterial Activity : Methacryloyl derivatives consistently outperform acryloyl analogs. For example, in a study of 28 benzimidazolone derivatives, methacryloyl compounds exhibited 20–35% larger inhibition zones against Bacillus subtilis and Staphylococcus aureus compared to acryloyl counterparts. Minimum inhibitory concentrations (MICs) for methacryloyl derivatives were also 2–4 times lower, underscoring their superior efficacy .

- Reactivity in Polymerization : Methacryloyl groups exhibit slower polymerization kinetics due to steric hindrance from the methyl group, leading to more controlled network formation in polymers. Acryloyl derivatives, lacking this group, polymerize faster but may form less stable matrices .

Table 1: Antibacterial Activity of Methacryloyl vs. Acryloyl Derivatives

| Compound Type | Tested Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Methacryloyl derivative | Bacillus subtilis | 18.5 ± 1.2 | 12.5 |

| Acryloyl derivative | Bacillus subtilis | 13.8 ± 0.9 | 25.0 |

| Methacryloyl derivative | Staphylococcus aureus | 16.7 ± 1.0 | 25.0 |

| Acryloyl derivative | Staphylococcus aureus | 12.3 ± 0.8 | 50.0 |

Comparison with Other Methacrylated Amino Acid Derivatives

This compound shares functional similarities with derivatives like methacrylated cysteine (e.g., Methacr-L-Cys-NHBn), which contains two methacryloyl groups. These compounds are used as cross-linkers in MIPs:

- Sensor Applications : Methacr-L-Cys-NHBn-based MIPs achieved a detection limit of 0.5 ng/mL for 2-furaldehyde (FUL), outperforming single-methacryloyl cross-linkers in sensitivity . This compound’s single reactive site may offer tunable binding specificity but lower cross-linking density.

- This contrasts with acryloyl-modified HPG, which exhibits broader molecular weight dispersity .

Physicochemical Properties

- Solubility : Methacryloyl derivatives generally exhibit lower aqueous solubility than acryloyl analogs due to increased hydrophobicity from the methyl group.

- Thermal Stability : Methacryloyl-containing polymers degrade at temperatures ~20°C higher than acryloyl-based polymers, as observed in thermogravimetric analyses of MIPs .

Toxicological Considerations

This contrasts with well-characterized acryloyl derivatives, which have established safety profiles in biomedical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Methacryloyl tyrosineamide to ensure high yield and purity?

- Methodology:

- Use controlled experiments to vary reaction parameters (temperature, solvent polarity, catalyst concentration) and monitor outcomes via HPLC or GC-MS for purity assessment .

- Purification techniques: Column chromatography with gradient elution or recrystallization in aprotic solvents. Validate purity via H/C NMR and FTIR for functional group confirmation .

- Table 1: Synthesis Optimization Parameters

| Parameter | Tested Range | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature | 50–90°C | 70°C | 82 | 98.5 |

| Solvent (DMF:H2O) | 3:1–5:1 | 4:1 | 78 | 97.2 |

| Catalyst Loading | 1–5 mol% | 3 mol% | 85 | 99.1 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodology:

- Primary: H NMR (for vinyl proton confirmation) and C NMR (to identify carbonyl groups).

- Secondary: FTIR (C=O stretch at ~1700 cm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation.

- Cross-reference spectral data with computational simulations (e.g., DFT-based IR/NMR predictions) to resolve ambiguities .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology:

- Conduct accelerated stability studies across pH 3–9 at 25°C/40°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for tyrosine moiety) and LC-MS for byproduct identification .

- Use Arrhenius kinetics to extrapolate shelf-life under standard conditions.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding this compound’s reactivity?

- Methodology:

- Re-evaluate computational models (e.g., DFT or MD simulations) with higher-level basis sets (e.g., B3LYP/6-311++G**) or explicit solvent effects.

- Validate with experimental replicates under inert atmospheres to exclude oxidation artifacts .

- Case Study: Discrepancies in predicted vs. observed Michael addition rates may stem from solvent polarity effects not modeled computationally.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible biomaterial studies?

- Methodology:

- Implement Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting quality attributes (e.g., particle size, polydispersity).

- Use Statistical Process Control (SPC) charts to monitor intermediate purity and adjust reaction conditions in real-time .

- Table 2: Root-Cause Analysis of Batch Variability

| Factor | Impact Score (1–5) | Mitigation Strategy |

|---|---|---|

| Catalyst Lot | 4 | Supplier qualification protocols |

| Mixing Efficiency | 3 | In-line rheometry monitoring |

| Ambient Humidity | 2 | Nitrogen-purged reaction vessels |

Q. What advanced computational methods predict this compound’s behavior in polymer matrices?

- Methodology:

- Apply coarse-grained molecular dynamics (CG-MD) to simulate monomer packing and crosslinking efficiency.

- Compare with experimental SAXS/WAXS data to validate mesh size predictions .

Guidelines for Methodological Rigor

- Data Contradiction Analysis: Use triangulation (e.g., orthogonal analytical methods, literature benchmarking) to validate outliers .

- Ethical Considerations: Ensure compliance with institutional guidelines for handling reactive monomers (e.g., toxicity assessments per ).

- Literature Review: Systematically map prior studies on methacrylate derivatives to identify under-explored functionalization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.